6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
These compounds are characterized by a quinazoline moiety substituted by one or more amine groups
Preparation Methods
The synthesis of 6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one involves multiple steps, typically starting with the preparation of the quinazoline moietyThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinazoline derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: Another quinazolinamine with different substituents.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-12-3-4-13-15(7-12)20-9-21-17(13)19-5-6-23-10-22-14(8-16(23)24)11-1-2-11/h3-4,7-11H,1-2,5-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARZDHXSPBLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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